molecular formula C5H4ClNO2S B6236028 methyl 3-chloro-1,2-thiazole-4-carboxylate CAS No. 1378832-85-9

methyl 3-chloro-1,2-thiazole-4-carboxylate

Cat. No.: B6236028
CAS No.: 1378832-85-9
M. Wt: 177.6
InChI Key:
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Description

Methyl 3-chloro-1,2-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Methyl 3-chloro-1,2-thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound. Some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole compounds have been found to have anti-inflammatory and analgesic activity . .

Result of Action

The result of the action of a compound refers to the molecular and cellular effects of the compound’s action. Some thiazole derivatives have been found to have potent biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with chlorinating agents. One common method involves the cyclization of a precursor containing sulfur and nitrogen atoms, followed by chlorination and esterification to introduce the methyl ester group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Scientific Research Applications

Methyl 3-chloro-1,2-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chloro-1,2-thiazole-4-carboxylate is unique due to its specific combination of a thiazole ring with a chlorine atom and a methyl ester group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

1378832-85-9

Molecular Formula

C5H4ClNO2S

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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